![molecular formula C24H24ClN5O2 B2913337 8-(3-Chloro-4-methylphenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione CAS No. 938750-60-8](/img/structure/B2913337.png)
8-(3-Chloro-4-methylphenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione
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Description
8-(3-Chloro-4-methylphenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C24H24ClN5O2 and its molecular weight is 449.94. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on the synthesis of various purine analogs, including imidazo[1,2-a]purine derivatives, which are closely related to the compound . These studies explore the chemical synthesis, properties, and potential biological applications of these purine derivatives. For example, a study by Wenska et al. (2004) detailed the spectral and photophysical properties of certain imidazo[1,2-a]purine derivatives, highlighting the potential for these compounds in further biological applications due to their unique spectral properties (Wenska et al., 2004).
Biological Activity
Several studies have evaluated the biological activities of purine derivatives, including their antiproliferative, antidiabetic, and antiviral activities. These activities are crucial for the development of new therapeutic agents. For instance, Zagórska et al. (2021) designed and synthesized hydantoin and purine derivatives with a specific moiety, evaluating their anticancer activity on selected cancer cell lines (Zagórska et al., 2021). This indicates the potential use of such compounds in cancer treatment.
Antiviral Applications
The synthesis and evaluation of purine analogs for antiviral activities have been a significant area of research. Compounds related to the one have been tested for their efficacy against various viruses, providing a foundation for the development of novel antiviral drugs. An example includes the study by Kini et al. (1991), which focused on the antiviral activity of guanosine analogues in the thiazolo[4,5-d]pyrimidine ring system, showcasing the methodological approach to enhancing antiviral properties through structural modifications of purine analogs (Kini et al., 1991).
Drug Design and Receptor Affinity
Research on purine-2,6-diones and their derivatives extends into drug design, particularly focusing on their affinity to various receptors, which is crucial for the development of targeted therapies. Studies such as that by Harden et al. (1991), which synthesized a series of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine to test for A1 adenosine receptor affinity, illustrate the compound's potential in therapeutic applications due to its receptor interaction capabilities (Harden et al., 1991).
properties
IUPAC Name |
6-(3-chloro-4-methylphenyl)-4-methyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2/c1-16-10-11-18(15-19(16)25)28-13-14-29-20-21(26-23(28)29)27(2)24(32)30(22(20)31)12-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-11,15H,6,9,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCJQCLDCZKWSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCC5=CC=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-Chloro-4-methylphenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione |
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